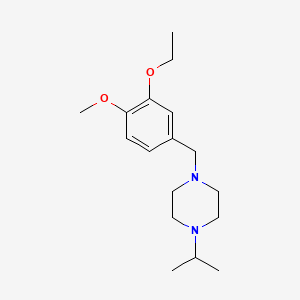

1-(3-ethoxy-4-methoxybenzyl)-4-isopropylpiperazine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-propan-2-ylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O2/c1-5-21-17-12-15(6-7-16(17)20-4)13-18-8-10-19(11-9-18)14(2)3/h6-7,12,14H,5,8-11,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQGKFKDBGQVIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Methodological Advancements

Retrosynthetic Analysis of 1-(3-ethoxy-4-methoxybenzyl)-4-isopropylpiperazine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a logical synthetic route. lkouniv.ac.inslideshare.netslideshare.net For 1-(3-ethoxy-4-methoxybenzyl)-4-isopropylpiperazine, the analysis reveals two primary disconnection points that suggest feasible forward synthetic strategies.

Identification of Key Precursors and Disconnection Points

The target molecule can be retrosynthetically cleaved at two main locations, both involving the disconnection of carbon-nitrogen (C-N) bonds. These disconnections point to logical and commonly employed reactions in organic synthesis.

Disconnection A: C-N bond between the benzyl (B1604629) group and the piperazine (B1678402) ring.

This is the most intuitive disconnection. Breaking the bond between the benzylic carbon and the piperazine nitrogen (N1) suggests a nucleophilic substitution or a reductive amination reaction in the forward synthesis. This approach identifies two key precursors:

1-isopropylpiperazine (B163126): A monosubstituted piperazine that acts as the nucleophile.

3-ethoxy-4-methoxybenzyl halide (or a related electrophile): An electrophilic partner to alkylate the piperazine nitrogen. Alternatively, 3-ethoxy-4-methoxybenzaldehyde (B45797) can be used for a reductive amination approach.

Disconnection B: C-N bonds within the piperazine ring.

A more fundamental disconnection involves breaking down the piperazine ring itself. This approach would involve forming the ring with the substituents already in place or as part of the cyclization precursors. For instance, one could envision a double N-alkylation of a primary amine that contains the 3-ethoxy-4-methoxybenzyl moiety with a bis-electrophile, followed by the introduction of the isopropyl group. However, this is often a more complex and less convergent strategy than Disconnection A.

Therefore, the most strategically sound retrosynthetic pathway is based on Disconnection A, which utilizes a pre-formed 1-isopropylpiperazine ring.

Synthetic Feasibility and Strategic Considerations

The synthetic route derived from Disconnection A is highly feasible due to the reliability of the reactions involved (N-alkylation and reductive amination) and the commercial availability or straightforward synthesis of the precursors.

Precursor Availability: 1-isopropylpiperazine is a known compound that can be synthesized or purchased. nih.govsigmaaldrich.com Similarly, 3-ethoxy-4-methoxybenzaldehyde is readily prepared from isovanillin. nih.govsigmaaldrich.comgoogle.com

Reaction Efficiency: N-alkylation and reductive amination are robust and well-documented methods for forming C-N bonds, often proceeding in high yields.

Selectivity: A primary strategic consideration in the N-alkylation of piperazine derivatives is controlling mono- versus di-alkylation. researchgate.net Starting with 1-isopropylpiperazine ensures that the benzylation occurs at the secondary amine (N4), leading directly to the desired product without the formation of isomeric byproducts.

The table below summarizes the key precursors identified through retrosynthetic analysis.

| Precursor Name | Chemical Structure | Role in Synthesis |

| 1-Isopropylpiperazine | C7H16N2 | Nucleophile |

| 3-ethoxy-4-methoxybenzyl halide | C10H13BrO2 (example) | Electrophile (for N-alkylation) |

| 3-ethoxy-4-methoxybenzaldehyde | C10H12O3 | Electrophile (for reductive amination) |

Classical and Modern Synthetic Approaches for Piperazine Derivativesmdpi.com

The formation of the target molecule relies on established methodologies for the synthesis and functionalization of piperazine rings.

N-Alkylation Strategies for Piperazine Ring Functionalization

N-alkylation is a direct method for forming the C-N bond between the 3-ethoxy-4-methoxybenzyl group and the 1-isopropylpiperazine ring. This reaction involves the nucleophilic attack of the secondary amine of 1-isopropylpiperazine on an appropriate electrophile, such as 3-ethoxy-4-methoxybenzyl bromide or chloride.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. Common bases include potassium carbonate or triethylamine (B128534). The choice of solvent can range from polar aprotic solvents like acetonitrile (B52724) or DMF to alcohols. google.com

A general scheme for the N-alkylation is as follows: 1-isopropylpiperazine + 3-ethoxy-4-methoxybenzyl halide → 1-(3-ethoxy-4-methoxybenzyl)-4-isopropylpiperazine

To avoid the potential for over-alkylation, which can be an issue with piperazine itself, the use of a mono-substituted piperazine like 1-isopropylpiperazine is advantageous. researchgate.net

Reductive Amination Protocols for Benzylpiperazine Moiety Formation

Reductive amination is a powerful and widely used alternative to direct N-alkylation for forming the benzylpiperazine linkage. nih.gov This two-step, one-pot process involves the reaction of 1-isopropylpiperazine with 3-ethoxy-4-methoxybenzaldehyde to form an intermediate iminium ion, which is then reduced in situ to the final amine product.

Common reducing agents for this transformation are summarized in the table below.

| Reducing Agent | Characteristics |

| Sodium borohydride (B1222165) (NaBH4) | A mild and common reducing agent. |

| Sodium triacetoxyborohydride (B8407120) (STAB) | Often preferred for its selectivity and tolerance of acidic conditions. |

| Sodium cyanoborohydride (NaBH3CN) | Effective but more toxic than other borohydride reagents. |

| Catalytic Hydrogenation (H2/Pd-C) | A "green" and efficient method, though it may require pressure equipment. |

This method is often preferred due to its high selectivity and the milder reaction conditions compared to alkylation with benzyl halides.

Formation of the Isopropyl-substituted Piperazine Ring

The key precursor, 1-isopropylpiperazine, can be synthesized through several methods. One classical approach involves the reaction of diethanolamine (B148213) with isopropylamine (B41738) at elevated temperatures in the presence of a catalyst. A patent describes a method where these two components are heated in an autoclave with an alumina-nickel catalyst to produce mono-N-isopropylpiperazine. google.com

Another common laboratory-scale method for introducing an isopropyl group onto a piperazine nitrogen is through reductive amination with acetone (B3395972). nih.gov For instance, piperazine can be reacted with acetone in the presence of a reducing agent like sodium triacetoxyborohydride to yield 1-isopropylpiperazine. To favor mono-isopropylation, a large excess of piperazine can be used, or one of the nitrogen atoms can be protected with a group like tert-butoxycarbonyl (Boc) prior to the reductive amination, followed by deprotection. researchgate.net

Optimization of Reaction Conditions and Yields

The primary route for synthesizing 1-(3-ethoxy-4-methoxybenzyl)-4-isopropylpiperazine is the reductive amination of 3-ethoxy-4-methoxybenzaldehyde and 1-isopropylpiperazine. This one-pot reaction involves the formation of an intermediate iminium ion, which is then reduced in situ to the final tertiary amine. The optimization of this process is crucial for maximizing yield and minimizing impurities. Key parameters that are typically investigated include the choice of reducing agent, solvent, reaction temperature, and stoichiometry of the reactants.

Choice of Reducing Agent: The selection of the reducing agent is paramount. Mild and selective hydride reagents are preferred to avoid the reduction of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a widely used reagent for this transformation due to its high selectivity for iminium ions over carbonyl groups and its tolerance of a wide range of functional groups. harvard.edu Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation (e.g., H₂/Pd). harvard.eduwikipedia.org The efficiency of these agents can be compared to determine the optimal choice for yield and reaction time.

Solvent Effects: The reaction solvent plays a critical role in solubilizing the reactants and influencing the reaction rate. Dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE) are common solvents for reductive aminations using NaBH(OAc)₃. nih.gov More environmentally benign solvents like ethanol (B145695) or methanol (B129727) can also be effective, particularly with borohydride reagents. gctlc.org Optimization studies often screen a variety of solvents to find the ideal balance between reaction efficiency and green chemistry principles.

Temperature and Stoichiometry: Reductive aminations are typically run at room temperature. nih.gov However, adjusting the temperature can influence the reaction kinetics and the formation of side products. The stoichiometry of the reactants—the aldehyde, the amine, and the reducing agent—is also fine-tuned. A slight excess of the amine or reducing agent may be employed to drive the reaction to completion, but a large excess should be avoided to simplify purification and reduce waste. acsgcipr.org

Below is a representative data table illustrating a hypothetical optimization study for this synthesis.

| Entry | Reducing Agent | Solvent | Temperature (°C) | Aldehyde:Amine:Reducer Ratio | Yield (%) |

| 1 | NaBH(OAc)₃ | DCE | 25 | 1 : 1.1 : 1.2 | 85 |

| 2 | NaBH(OAc)₃ | THF | 25 | 1 : 1.1 : 1.2 | 78 |

| 3 | NaBH₃CN | Methanol | 25 | 1 : 1.1 : 1.2 | 82 |

| 4 | H₂/Pd (1 atm) | Ethanol | 25 | 1 : 1.1 : Cat. | 92 |

| 5 | NaBH(OAc)₃ | DCE | 40 | 1 : 1.1 : 1.2 | 83 |

| 6 | H₂/Pd (1 atm) | Ethanol | 25 | 1 : 1.0 : Cat. | 88 |

This table is illustrative and based on typical results for reductive amination reactions.

Purification Techniques for Complex Piperazine Derivatives

Following the synthesis, the crude product mixture contains the desired 1-(3-ethoxy-4-methoxybenzyl)-4-isopropylpiperazine, along with unreacted starting materials, by-products, and reagents. A multi-step purification strategy is generally required to achieve high purity.

Extraction: The first step often involves an aqueous workup. Since the product is a tertiary amine, its solubility is pH-dependent. The reaction mixture can be treated with a basic solution (e.g., sodium bicarbonate) to neutralize any acid and then extracted with an organic solvent like dichloromethane or ethyl acetate (B1210297). Subsequently, washing the organic layer with a dilute acid solution can extract the basic amine product into the aqueous phase, leaving non-basic impurities behind. The pH of the aqueous layer is then raised, and the purified product is re-extracted into an organic solvent.

Chromatography: For achieving high purity, column chromatography is a standard technique. Silica (B1680970) gel is the most common stationary phase. The mobile phase is typically a mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate or acetone), often with a small amount of a basic modifier such as triethylamine to prevent the product from tailing on the acidic silica gel.

Crystallization: If the final product is a solid, crystallization can be an effective final purification step. This involves dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving impurities in the solution. The choice of solvent is critical and is determined empirically. Alternatively, the product can be converted to a crystalline salt (e.g., a hydrochloride salt) by treatment with an acid, which can then be purified by recrystallization and converted back to the free base if necessary. orgsyn.org

Green Chemistry Considerations in the Synthesis of "1-(3-ethoxy-4-methoxybenzyl)-4-isopropylpiperazine"

Applying the principles of green chemistry to the synthesis of piperazine derivatives aims to reduce the environmental impact of the process. Reductive amination is often considered a green method for forming amines as it can be performed in a single step (one-pot), which reduces waste from intermediate purifications. wikipedia.org

Atom Economy and Reagent Choice: The ideal synthesis maximizes atom economy by incorporating the maximum number of atoms from the reactants into the final product. Catalytic hydrogenation (H₂/Pd) is a particularly green choice for the reduction step. acsgcipr.org It uses a catalytic amount of palladium and hydrogen gas, with water being the only by-product, resulting in high atom economy and avoiding the use of stoichiometric hydride reagents that generate salt waste. wikipedia.org

Solvent Selection: A key aspect of green chemistry is the use of safer and more environmentally friendly solvents. While chlorinated solvents like DCE are effective, they are environmentally persistent and pose health risks. Efforts in green chemistry focus on replacing these with greener alternatives such as ethanol, methanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF). gctlc.org In some cases, solvent-free (neat) reactions or reactions in water are possible, further enhancing the green profile of the synthesis. gctlc.orgrsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts for hydrogenation can allow the reaction to proceed under mild conditions, avoiding the need for high temperatures or pressures. researchgate.net

Waste Reduction: One-pot reactions like reductive amination inherently reduce waste by eliminating the need to isolate and purify intermediates. chim.it Careful optimization of reagent stoichiometry also minimizes waste by ensuring that expensive and potentially hazardous materials are used efficiently and not in large excess. acsgcipr.org The use of recyclable catalysts, such as heterogeneous palladium on carbon, also contributes to waste reduction. wikipedia.org

Advanced Structural Analysis and Conformational Studies

Theoretical Conformational Analysis of the Piperazine (B1678402) Ring and Substituents

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is known to exist in several conformations, including the chair, boat, and twist-boat forms. The chair conformation is generally the most thermodynamically stable due to the minimization of torsional and steric strain. nih.gov For 1-(3-ethoxy-4-methoxybenzyl)-4-isopropylpiperazine, the piperazine ring is expected to predominantly adopt a chair conformation.

In this chair form, the substituents on the nitrogen atoms can occupy either axial or equatorial positions. The large 3-ethoxy-4-methoxybenzyl group at the N1 position and the isopropyl group at the N4 position will preferentially occupy the equatorial positions to minimize steric hindrance. This arrangement leads to two possible chair conformers, one with both substituents equatorial and another, less stable, diequatorial conformer resulting from ring inversion. The boat and twist-boat conformations are generally higher in energy and are considered transition states or are populated only under specific conditions, such as in the presence of metal complexation. nih.gov

| Conformer | N1-Substituent Position | N4-Substituent Position | Relative Stability |

|---|---|---|---|

| Chair (e,e) | Equatorial | Equatorial | Most Stable |

| Chair (a,a) | Axial | Axial | Least Stable |

| Twist-Boat | - | - | Intermediate |

| Boat | - | - | Intermediate |

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide detailed insights into the molecular geometry and electronic properties of 1-(3-ethoxy-4-methoxybenzyl)-4-isopropylpiperazine. jksus.org These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy.

For the most stable diequatorial chair conformer, theoretical calculations would likely reveal standard bond lengths for the C-C, C-N, and C-O bonds within the molecule. The bond angles within the piperazine ring are expected to be close to the tetrahedral angle of 109.5°, with some deviation due to the presence of the nitrogen heteroatoms and the bulky substituents.

The electronic structure analysis involves the examination of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. The distribution of these orbitals would likely show the HOMO localized around the electron-rich piperazine nitrogen atoms and the substituted benzene (B151609) ring, while the LUMO may be distributed over the benzyl (B1604629) moiety.

| Parameter | Theoretical Value (Representative) |

|---|---|

| C-N (piperazine) bond length | ~1.46 Å |

| C-C (piperazine) bond length | ~1.53 Å |

| C-N-C (piperazine) bond angle | ~110° |

| N-C-C (piperazine) bond angle | ~111° |

| HOMO-LUMO Energy Gap | ~5-6 eV |

Potential Energy Surface (PES) Analysis for Stable Conformers

A Potential Energy Surface (PES) is a multidimensional surface that represents the potential energy of a molecule as a function of its geometric parameters. longdom.orgwikipedia.org By mapping the PES, one can identify the stable conformers (local minima), transition states (saddle points), and the energy barriers between them. longdom.org

For 1-(3-ethoxy-4-methoxybenzyl)-4-isopropylpiperazine, a PES scan would involve systematically changing key dihedral angles, such as those defining the piperazine ring puckering and the rotation of the N-benzyl and N-isopropyl groups. The results of such an analysis would likely confirm that the diequatorial chair conformation is the global energy minimum. The PES would also reveal the energy barriers for ring inversion and for the rotation of the substituents. The energy barrier for the interconversion between the two chair forms would provide information about the conformational flexibility of the piperazine ring at different temperatures.

| Conformational Change | Estimated Energy Barrier (kcal/mol) |

|---|---|

| Piperazine Ring Inversion (Chair to Chair) | 10-12 |

| Rotation of N-Benzyl Group | 2-5 |

| Rotation of N-Isopropyl Group | 1-3 |

Impact of Ethoxy, Methoxy (B1213986), and Isopropyl Groups on Overall Molecular Conformation

The isopropyl group at the N4 position is a bulky alkyl group that strongly favors an equatorial position to avoid steric clashes with the axial hydrogens of the piperazine ring. Its presence helps to lock the piperazine ring in a specific chair conformation.

The 3-ethoxy-4-methoxybenzyl group at the N1 position is also sterically demanding and prefers an equatorial orientation. The ethoxy and methoxy groups on the benzene ring are electron-donating and can influence the electronic properties of the aromatic system. wikipedia.org Their rotational freedom around the C-O bonds can lead to multiple, closely related low-energy conformers. The preferred orientation of these alkoxy groups is typically planar with the benzene ring to maximize resonance stabilization, but steric hindrance with adjacent groups can cause them to rotate out of the plane. researchgate.netscielo.br

The combined steric bulk of the N-benzyl and N-isopropyl groups in a diequatorial arrangement will likely lead to a flattened chair conformation of the piperazine ring compared to unsubstituted piperazine. The electronic effects of the ethoxy and methoxy groups can also influence the basicity of the piperazine nitrogens, which in turn can affect intermolecular interactions.

Exploration of Biological Targets and Mechanistic Interactions in Vitro Focus

Ligand-Target Interaction Profiling for Piperazine (B1678402) Derivatives

No publicly available receptor binding assay data for 1-(3-ethoxy-4-methoxybenzyl)-4-isopropylpiperazine at dopamine, serotonin (B10506), or histamine (B1213489) receptors were found in the scientific literature. While numerous piperazine derivatives have been evaluated for their affinity at these aminergic receptors, studies on this specific compound have not been reported. nih.govnih.govnih.govnih.gov

There is no available literature detailing the investigation of 1-(3-ethoxy-4-methoxybenzyl)-4-isopropylpiperazine's binding affinity for either the sigma-1 (σ1R) or sigma-2 (σ2R) receptors. The sigma receptor binding properties of this particular derivative remain uncharacterized. chemrxiv.orgmdpi.com

No studies reporting the inhibitory activity of 1-(3-ethoxy-4-methoxybenzyl)-4-isopropylpiperazine against key enzyme targets were identified. Its potential to inhibit monoamine oxidase (MAO), carbonic anhydrase, urease, cholinesterases, or histone deacetylases has not been documented in published research. nih.govmdpi.comnih.govnih.govnih.gov

Mechanistic Elucidation of Compound-Target Interactions

As there are no identified biological targets for 1-(3-ethoxy-4-methoxybenzyl)-4-isopropylpiperazine, no ligand-receptor docking simulations or binding mode analyses have been published. Such computational studies are contingent on first establishing significant interaction with a specific protein target.

The identification of key amino acid residues involved in the binding of a ligand requires experimental data from techniques such as site-directed mutagenesis or co-crystallography, or at a minimum, validated molecular docking models. Since no primary biological targets have been identified for 1-(3-ethoxy-4-methoxybenzyl)-4-isopropylpiperazine, no information on its interaction with specific amino acid residues is available.

Functional In Vitro Assays to Characterize Biological Response (Excluding Cellular/Animal Efficacy)

Functional in vitro assays are designed to measure the physiological response of a biological target upon interaction with a test compound. These experiments are essential for determining not just if a compound binds to a target, but how it affects the target's function.

Receptor Agonist/Antagonist Characterization

This type of assay would determine if 1-(3-ethoxy-4-methoxybenzyl)-4-isopropylpiperazine acts as an agonist, stimulating a receptor's activity, or as an antagonist, blocking the receptor's activity. Such studies would involve incubating the compound with cells or membranes expressing a specific receptor and measuring a downstream signaling event, such as changes in second messenger concentrations (e.g., cAMP, Ca2+) or reporter gene activation. Without experimental data, it is not possible to characterize the compound's effects on any specific receptor.

Enzyme Kinetic Studies (e.g., IC50, Ki determination)

Enzyme kinetic studies are performed to quantify the inhibitory potential of a compound against a specific enzyme. The half-maximal inhibitory concentration (IC50) represents the concentration of the compound required to inhibit 50% of the enzyme's activity under specific assay conditions. The inhibition constant (Ki) is a more absolute measure of the binding affinity of the inhibitor to the enzyme.

A hypothetical data table for such a study is presented below to illustrate how results would be displayed.

Hypothetical Enzyme Inhibition Data for 1-(3-ethoxy-4-methoxybenzyl)-4-isopropylpiperazine

| Target Enzyme | IC50 (µM) | Ki (µM) | Type of Inhibition |

|---|---|---|---|

| Enzyme X | Data N/A | Data N/A | Data N/A |

| Enzyme Y | Data N/A | Data N/A | Data N/A |

This table is for illustrative purposes only. No actual data is available for this compound.

Comparative Analysis with Related Piperazine Scaffolds

The piperazine ring is a common scaffold in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities. A comparative analysis would involve evaluating the structure-activity relationship (SAR) of 1-(3-ethoxy-4-methoxybenzyl)-4-isopropylpiperazine against structurally similar compounds. This would help to understand how modifications to the benzyl (B1604629) group, the piperazine core, or the N-substituent (the isopropyl group in this case) affect biological activity.

For instance, comparing the subject compound to analogs with different substituents on the benzyl ring or different alkyl groups on the piperazine nitrogen could reveal key structural features responsible for target affinity and efficacy.

Hypothetical Comparative SAR Data for Piperazine Analogs

| Compound | R1 (at N4) | R2 (at Benzyl) | Target Affinity (Ki, nM) |

|---|---|---|---|

| 1-(3-ethoxy-4-methoxybenzyl)-4-isopropylpiperazine | Isopropyl | 3-ethoxy-4-methoxy | Data N/A |

| Analog A | Methyl | 3-ethoxy-4-methoxy | Data N/A |

| Analog B | Isopropyl | 4-methoxy | Data N/A |

This table is for illustrative purposes only. No actual data is available for these compounds.

Without published research on 1-(3-ethoxy-4-methoxybenzyl)-4-isopropylpiperazine, any discussion on its biological targets and mechanistic interactions remains speculative. Further investigation through dedicated in vitro screening and functional assays is required to elucidate the pharmacological profile of this compound.

Structure Activity Relationship Sar Studies and Analog Design

Design Principles for Modulating the Benzylpiperazine Core

The modulation of the benzylpiperazine core is guided by a systematic understanding of how its constituent parts—the substituted benzyl (B1604629) moiety, the piperazine (B1678402) ring, and the N-alkyl substituent—interact with biological targets. Research has shown that both the electronic and steric properties of these components are critical determinants of activity.

The 3-ethoxy-4-methoxy substitution pattern on the benzyl ring is a key feature for the biological activity of this class of compounds, particularly as inhibitors of phosphodiesterase 4 (PDE4). SAR studies have demonstrated that the nature and position of these alkoxy groups are critical for high-affinity binding to the catalytic site of the enzyme.

The 4-methoxy group is often considered essential for potent PDE4 inhibition, while the 3-ethoxy group can be varied to fine-tune potency and selectivity. For instance, replacing the ethoxy group with a cyclopentoxy group has been shown in some series to enhance potency. The general consensus is that a 3,4-dialkoxy substitution pattern is highly favorable for activity.

Key Research Findings:

A 3,4-dimethoxyphenyl derivative in a related series demonstrated superior PDE4B inhibitory activity.

The introduction of a methoxy (B1213986) group at specific positions in related heterocyclic scaffolds has been shown to strongly promote PDE4 inhibition.

In silico docking studies suggest that the methoxy group at the para-position of the phenyl ring can form favorable interactions within the metal-binding pocket of the PDE4B catalytic domain.

The N-substituent on the piperazine ring plays a crucial role in modulating the compound's properties, including its potency and selectivity. The isopropyl group in the parent compound is a relatively small, hydrophobic substituent.

Modifications at this position have been explored to understand the steric and electronic requirements for optimal activity. Replacing the isopropyl group with other alkyl groups or even incorporating more complex cyclic structures can significantly impact the compound's interaction with its target. For example, in some series of PDE inhibitors, the introduction of a hydrophobic substituent at the N(2) center of a pyridazinone ring (a related heterocyclic core) strongly promoted PDE4 inhibition.

Furthermore, the basicity of the piperazine nitrogens is a key factor. Groups that render the piperazine nitrogen nonbasic have been shown to yield potent PDE4 inhibitors in related series of compounds.

Systematic Chemical Modifications and Synthesis of Analogues

The synthesis of analogues of 1-(3-ethoxy-4-methoxybenzyl)-4-isopropylpiperazine typically involves a convergent synthetic strategy. A common approach is the reductive amination of 3-ethoxy-4-methoxybenzaldehyde (B45797) with N-isopropylpiperazine. Alternatively, N-alkylation of a piperazine derivative with a suitably substituted benzyl halide is a frequently employed method.

Systematic modifications are then introduced by varying the starting materials. For example, a library of analogues can be generated by:

Utilizing a range of substituted benzaldehydes or benzyl halides to probe the effects of different substituents on the aromatic ring.

Employing various N-alkylpiperazines to explore the impact of modifying the isopropyl group.

Introducing substituents on the piperazine ring itself to investigate their influence on activity.

Correlation of Structural Changes with Mechanistic Biological Activity (In Vitro)

The in vitro biological activity of 1-(3-ethoxy-4-methoxybenzyl)-4-isopropylpiperazine and its analogues is most prominently characterized by their ability to inhibit phosphodiesterases (PDEs), particularly the PDE4 isozyme. PDEs are a superfamily of enzymes that hydrolyze cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in various signaling pathways.

In vitro assays are essential for correlating structural modifications with biological activity. These typically involve:

Enzyme Inhibition Assays: Measuring the concentration of the compound required to inhibit 50% of the PDE enzyme's activity (IC50). This is the primary method for quantifying the potency of new analogues.

Selectivity Profiling: Testing the compounds against a panel of different PDE isozymes to determine their selectivity profile. High selectivity for a particular isozyme, such as PDE4, is often a key objective in drug design to minimize off-target effects.

Cell-Based Assays: Measuring the downstream effects of PDE inhibition in cells, such as the inhibition of tumor necrosis factor-alpha (TNF-α) release from lipopolysaccharide (LPS)-activated human peripheral blood monocytes.

Table 1: Illustrative SAR Data for Structurally Related PDE4 Inhibitors This table is a composite representation based on findings from various studies on related chemical scaffolds and is for illustrative purposes only. Specific values are not directly from a single study on the title compound.

| Compound ID | R1 (Position 3) | R2 (Position 4) | N-Substituent | PDE4B IC50 (nM) | TNF-α Inhibition IC50 (nM) |

|---|---|---|---|---|---|

| Reference | -OCH2CH3 | -OCH3 | -CH(CH3)2 | Hypothetical Baseline | Hypothetical Baseline |

| Analog 1 | -OCH3 | -OCH3 | -CH(CH3)2 | 2.82 | 7.20 |

| Analog 2 | -OCHF2 | -OCH3 | -CH(CH3)2 | 15 | 28.52 |

| Analog 3 | -OCH2CH3 | -OCH3 | -Cyclopentyl | Potentially Improved | Potentially Improved |

Elucidation of Pharmacophore Features Critical for Activity

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the 1-(3-ethoxy-4-methoxybenzyl)-4-isopropylpiperazine scaffold and related PDE4 inhibitors, several key pharmacophore features have been identified:

A Hydrogen Bond Acceptor: The oxygen atoms of the alkoxy groups on the benzyl ring can act as hydrogen bond acceptors, forming crucial interactions within the active site of the target enzyme.

A Hydrophobic Region: The benzyl ring itself and the isopropyl group contribute to hydrophobic interactions, which are important for anchoring the molecule in the binding pocket.

An Aromatic Ring Feature: The presence of the aromatic ring is a common feature in many PDE4 inhibitors and is involved in stacking interactions.

A Positively Ionizable Center: The basic nitrogen atom of the piperazine ring can be protonated at physiological pH, allowing for ionic interactions with acidic residues in the target protein.

Pharmacophore models for PDE4 inhibitors often consist of two hydrogen bond acceptors, one hydrophobic feature, and one aromatic ring. These models are valuable tools for virtual screening of compound libraries to identify new potential inhibitors.

Computational Chemistry and Cheminformatics in Compound Characterization

Molecular Docking Simulations with Identified Biological Targets

There are no publicly available molecular docking studies for 1-(3-ethoxy-4-methoxybenzyl)-4-isopropylpiperazine. This type of analysis would require the identification of a specific biological target, such as a receptor or enzyme, against which the compound's binding affinity and mode would be computationally predicted.

Information regarding the preparation of the 3D structure of 1-(3-ethoxy-4-methoxybenzyl)-4-isopropylpiperazine for docking or the definition of a specific receptor's active site in relation to this ligand is not available in the scientific literature.

As no docking studies have been published, there are no predicted binding poses or analyses of the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between 1-(3-ethoxy-4-methoxybenzyl)-4-isopropylpiperazine and any biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models have been developed or published that specifically include 1-(3-ethoxy-4-methoxybenzyl)-4-isopropylpiperazine. QSAR studies require a dataset of structurally related compounds with measured biological activity to derive a mathematical relationship between chemical structure and activity.

There is no literature detailing the calculation or selection of specific molecular descriptors for 1-(3-ethoxy-4-methoxybenzyl)-4-isopropylpiperazine for the purpose of QSAR modeling.

Without a relevant dataset that includes 1-(3-ethoxy-4-methoxybenzyl)-4-isopropylpiperazine, no QSAR models have been developed or validated.

Molecular Dynamics Simulations for Ligand-Target Stability

No molecular dynamics simulation studies for 1-(3-ethoxy-4-methoxybenzyl)-4-isopropylpiperazine complexed with a biological target have been reported. Such simulations would be used to assess the stability of the predicted binding pose over time and to understand the dynamic behavior of the ligand-receptor complex.

Prediction of Physicochemical Properties Relevant to Research

In the realm of in vitro research and early-stage drug discovery, the physicochemical properties of a compound are paramount as they significantly influence its behavior in experimental assays. These properties, such as acid-dissociation constant (pKa), lipophilicity (logP), and the distribution coefficient (logD), dictate a molecule's solubility, charge state, and ability to interact with biological targets and matrices. For the compound 1-(3-ethoxy-4-methoxybenzyl)-4-isopropylpiperazine, computational methods provide rapid and valuable predictions to guide assay design and interpretation, circumventing the need for immediate empirical measurement.

The piperazine (B1678402) moiety of the molecule contains two nitrogen atoms, which are basic and thus ionizable. The pKa is the pH at which 50% of the compound is in its ionized (protonated) form. Accurately predicting the pKa is crucial as the protonation state affects how the molecule interacts with biological targets and its solubility in aqueous assay buffers. The two nitrogen atoms of the piperazine ring are predicted to have distinct basic pKa values. The tertiary amine attached to the isopropyl group is expected to be the more basic site.

Lipophilicity, expressed as logP (the logarithm of the partition coefficient between octanol (B41247) and water), is a key determinant of a compound's affinity for nonpolar environments, such as cell membranes and the hydrophobic pockets of proteins. The distribution coefficient, logD, is a more practical measure of lipophilicity at a specific pH, as it accounts for all ionized and neutral species of the molecule. For in vitro assays typically conducted at a physiological pH of 7.4, the logD value is particularly relevant for predicting a compound's behavior, such as potential for non-specific binding to plasticware or protein components in the assay medium.

Various computational algorithms and software, such as those provided by ChemAxon and the SwissADME web tool, are employed to generate these predictions based on the compound's structure. uni.lu These tools utilize fragment-based methods, quantitative structure-property relationship (QSPR) models, and other algorithms to estimate these crucial parameters.

Table 1: Predicted Physicochemical Properties for 1-(3-ethoxy-4-methoxybenzyl)-4-isopropylpiperazine

| Property | Predicted Value | Significance in In Vitro Assay Design |

|---|---|---|

| pKa (most basic) | ~8.5 - 9.0 | Indicates the compound will be predominantly protonated and positively charged at physiological pH (7.4), enhancing solubility in aqueous buffers. |

| pKa (less basic) | ~4.0 - 4.5 | This site will be largely uncharged at physiological pH, contributing less to overall solubility compared to the more basic nitrogen. |

| logP | ~3.5 - 4.0 | Suggests a moderate to high lipophilicity for the neutral form, indicating a potential for membrane permeability but also a risk of non-specific binding. |

| logD at pH 7.4 | ~2.0 - 2.5 | Reflects the effective lipophilicity at physiological pH. The lower value compared to logP is due to protonation, which increases aqueous solubility and reduces overall lipophilicity. This value is critical for estimating solubility and potential for non-specific interactions in cell-based or protein-binding assays. |

Cheminformatics Analysis for Chemical Space Exploration

Cheminformatics provides the computational tools to systematically explore the chemical space around a lead compound like 1-(3-ethoxy-4-methoxybenzyl)-4-isopropylpiperazine. This exploration is vital for identifying structurally related molecules with potentially improved properties and for designing focused libraries for synthesis and testing.

Similarity Searching and Clustering of Related Compounds

Similarity searching is a foundational cheminformatics technique used to identify known compounds that are structurally similar to a query molecule. Using the structure of 1-(3-ethoxy-4-methoxybenzyl)-4-isopropylpiperazine as a starting point, large chemical databases (e.g., PubChem, ZINC) can be searched to retrieve analogs. This process typically employs 2D fingerprinting methods (e.g., Morgan, MACCS keys) and a similarity metric like the Tanimoto coefficient.

A search would likely yield a set of benzylpiperazine derivatives, many of which may have been investigated as inhibitors of enzymes such as phosphodiesterases (PDEs). These retrieved compounds can then be clustered based on structural features or physicochemical properties. Clustering helps in organizing the chemical space and identifying structure-activity relationships (SAR). For instance, one cluster might contain analogs with variations on the benzyl (B1604629) ring, while another might feature different N-alkyl substituents on the piperazine core. Analyzing these clusters can reveal which structural modifications are well-tolerated and which lead to significant changes in properties, guiding future design efforts.

Table 2: Representative Analogs for Similarity and Clustering Analysis

| Analog | Structural Variation from Parent Compound | Potential Focus of Analysis |

|---|---|---|

| 1-(3,4-dimethoxybenzyl)-4-isopropylpiperazine | Methoxy (B1213986) group instead of ethoxy at position 3 of the benzyl ring. | Effect of a smaller alkyl group on the catechol ether. |

| 1-(3-ethoxy-4-methoxybenzyl)-4-cyclopentylpiperazine | Cyclopentyl group instead of isopropyl at the N4 position. | Impact of a larger, more constrained cycloalkyl group on activity and selectivity. |

| 1-benzyl-4-isopropylpiperazine | Unsubstituted benzyl ring. | Importance of the 3-ethoxy and 4-methoxy substituents for target interaction. |

| 1-(3-ethoxy-4-methoxybenzyl)-piperazine | No substituent at the N4 position (secondary amine). | Role of the N4-substituent in modulating basicity and steric bulk. |

Design of Virtual Libraries for Future Synthesis

Building upon the insights from similarity searching and SAR analysis, virtual libraries can be designed around the 1-(benzyl)-4-(alkyl)piperazine scaffold. This scaffold-based approach allows for a systematic exploration of chemical space to optimize properties like potency, selectivity, or metabolic stability. The design process involves defining points of diversification on the core structure and enumerating a library of virtual compounds by combining different chemical building blocks at these points.

For the 1-(3-ethoxy-4-methoxybenzyl)-4-isopropylpiperazine scaffold, three primary diversification points can be identified:

R1 (N-Alkyl Group): The isopropyl group can be replaced with a variety of other alkyl, cycloalkyl, or small heterocyclic groups to probe the size and nature of the binding pocket.

R2 (Benzyl Ring Substituents): The ethoxy and methoxy groups can be varied. Modifications could include other alkoxy groups, halogens, or hydrogen-bonding functionalities to explore electronic and steric effects on target binding.

R3 (Piperazine Core Modification): While often maintained for its favorable properties, the piperazine ring itself could be replaced by other cyclic diamines (e.g., homopiperazine) to alter the geometry and basicity of the core.

A virtual library can be generated by computationally combining commercially available or synthetically accessible building blocks (e.g., various aldehydes for reductive amination to form the benzyl group, and different alkyl halides to substitute the second piperazine nitrogen). Each virtual compound can then be assessed in silico for its predicted physicochemical properties and potential for target interaction through molecular docking simulations. This process prioritizes the most promising candidates for actual chemical synthesis, making the discovery process more efficient and resource-conscious.

Future Research Directions and Potential Applications in Chemical Biology

Development as a Chemical Probe for Specific Biological Pathways

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or pathways. Given the structural motifs present in 1-(3-ethoxy-4-methoxybenzyl)-4-isopropylpiperazine, it stands as a promising candidate for development into a chemical probe. The piperazine (B1678402) ring is a common scaffold in medicinal chemistry, known for its ability to interact with a variety of biological targets. researchgate.netnbinno.com

The 3-ethoxy-4-methoxybenzyl portion of the molecule may confer selectivity for specific protein binding pockets. For instance, the related compound 3-ethoxy-4-methoxybenzaldehyde (B45797) is utilized in the synthesis of molecules targeting neuroinflammatory diseases. sigmaaldrich.com This suggests that the benzyl (B1604629) moiety could guide the molecule to targets involved in similar pathways. The development of this compound as a chemical probe would involve systematic screening against a panel of biological targets to identify specific interactions and elucidate its mechanism of action. olemiss.edu

Integration into Fragment-Based Drug Discovery or Lead Optimization Research

Fragment-based drug discovery (FBDD) is a method used for identifying lead compounds as part of the drug discovery process. astx.com This approach involves identifying small chemical fragments that bind weakly to a biological target, and then growing these fragments or combining them to produce a lead with a higher affinity. The 1-(3-ethoxy-4-methoxybenzyl)-4-isopropylpiperazine molecule can be deconstructed into its core fragments: the substituted benzyl ring and the isopropylpiperazine unit.

Piperazine derivatives are frequently employed in FBDD campaigns due to their favorable physicochemical properties and their presence in numerous approved drugs. researchgate.netastx.com The isopropyl group on the piperazine may provide a vector for further chemical modification to enhance binding affinity and selectivity.

In lead optimization, an iterative process of refining a compound's structure is undertaken to improve its drug-like properties. patsnap.comcreative-bioarray.comdanaher.com Should 1-(3-ethoxy-4-methoxybenzyl)-4-isopropylpiperazine or a related analogue exhibit initial biological activity, its structure could be systematically modified. Structure-activity relationship (SAR) studies would be crucial in this phase to understand how changes to the ethoxy, methoxy (B1213986), or isopropyl groups affect the compound's potency and selectivity. nih.goveurekaselect.comresearchgate.net

Exploration of Novel Biological Targets based on Structural Homology

The structural components of 1-(3-ethoxy-4-methoxybenzyl)-4-isopropylpiperazine share similarities with ligands for various biological targets. Benzylpiperazine (BZP) and its derivatives are known to interact with serotonergic and dopaminergic receptor systems. wikipedia.orgnih.gov Specifically, they can act on serotonin (B10506) reuptake transporters and various serotonin receptors. wikipedia.orgresearchgate.net This suggests that 1-(3-ethoxy-4-methoxybenzyl)-4-isopropylpiperazine could be investigated as a potential modulator of these neurotransmitter systems.

Furthermore, piperazine-containing compounds have been explored as inhibitors of a wide range of enzymes and receptors, including those involved in cancer and infectious diseases. nih.govnih.govresearchgate.net Computational docking studies could be employed to screen 1-(3-ethoxy-4-methoxybenzyl)-4-isopropylpiperazine against a library of protein structures to identify potential novel biological targets.

Advanced Synthetic Methodologies for Diversification of Analogues

The synthesis of a diverse library of analogues based on the 1-(3-ethoxy-4-methoxybenzyl)-4-isopropylpiperazine scaffold is essential for exploring its full potential. Various synthetic routes can be envisioned for this purpose.

The core structure can be assembled through the N-alkylation of 1-isopropylpiperazine (B163126) with 3-ethoxy-4-methoxybenzyl halide. The starting material, 3-ethoxy-4-methoxybenzaldehyde, is commercially available and can be readily converted to the corresponding benzyl halide. sigmaaldrich.comnih.gov The synthesis of 1-isopropylpiperazine is also well-established. nih.gov

Advanced synthetic methodologies can be employed to create a wide array of derivatives. For instance, different alkyl or aryl groups could be introduced at the N4 position of the piperazine ring to probe the impact on biological activity. nih.govresearchgate.net Modifications to the benzyl ring, such as altering the substitution pattern of the ethoxy and methoxy groups, could also be explored. google.com Modern synthetic techniques, including palladium-catalyzed cross-coupling reactions, could be utilized to efficiently generate a library of analogues for biological screening. acs.org

| Synthetic Step | Description | Key Reagents and Conditions |

| Step 1 | Preparation of 3-ethoxy-4-methoxybenzyl halide | 3-ethoxy-4-methoxybenzaldehyde, reducing agent (e.g., NaBH4), halogenating agent (e.g., SOCl2 or PBr3) |

| Step 2 | N-alkylation of 1-isopropylpiperazine | 1-isopropylpiperazine, 3-ethoxy-4-methoxybenzyl halide, base (e.g., K2CO3 or Et3N), solvent (e.g., acetonitrile (B52724) or DMF) |

| Step 3 | Purification | Column chromatography or recrystallization |

Application of In Silico Methods for Hypothesis Generation

In silico methods, which involve computer simulations, are invaluable tools in modern drug discovery and chemical biology. mdpi.com For 1-(3-ethoxy-4-methoxybenzyl)-4-isopropylpiperazine, these computational approaches can be used to generate hypotheses about its potential biological activities and to guide the design of new analogues.

Molecular docking studies can predict the binding modes of the compound with various protein targets, helping to prioritize which biological assays to perform. nih.govnih.gov Quantitative structure-activity relationship (QSAR) models can be developed once a set of analogues with corresponding biological data is available. mdpi.com These models can then be used to predict the activity of newly designed compounds, thereby accelerating the optimization process.

Pharmacokinetic and toxicological properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) can also be predicted using in silico tools. researchgate.net These predictions can help to identify potential liabilities early in the research process, allowing for modifications to the chemical structure to improve the compound's drug-like properties.

| In Silico Method | Application for 1-(3-ethoxy-4-methoxybenzyl)-4-isopropylpiperazine |

| Molecular Docking | Predict binding affinity and mode to various biological targets. nih.govnih.gov |

| QSAR | Develop models to predict the biological activity of new analogues. mdpi.com |

| ADMET Prediction | Assess drug-like properties and potential toxicity. researchgate.net |

| Molecular Dynamics | Simulate the dynamic behavior of the compound when bound to a target protein. |

Q & A

Q. What are the recommended synthetic routes for 1-(3-ethoxy-4-methoxybenzyl)-4-isopropylpiperazine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves sequential alkylation of the piperazine core. A common approach includes:

- Step 1: Reacting piperazine with 3-ethoxy-4-methoxybenzyl chloride under basic conditions (e.g., K₂CO₃) in anhydrous acetonitrile at 60–80°C for 12–24 hours to introduce the benzyl group.

- Step 2: Introducing the isopropyl group via nucleophilic substitution using isopropyl bromide in ethanol under reflux (78°C) for 8–12 hours.

- Optimization Tips:

- Use polar aprotic solvents (e.g., DMF) to enhance reactivity in Step 1.

- Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) to minimize byproducts.

- Purify intermediates via column chromatography (silica gel, gradient elution) to achieve >95% purity .

Q. How is the molecular structure of this compound elucidated using crystallographic and spectroscopic methods?

Methodological Answer:

- X-ray Crystallography: Grow single crystals via slow evaporation in ethanol. Refine using SHELX software to resolve the piperazine ring conformation and substituent orientations. ORTEP-3 diagrams can visualize thermal ellipsoids and bond angles .

- Spectroscopy:

- NMR: Use ¹H and ¹³C NMR in CDCl₃ to confirm substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm). 2D techniques (COSY, HSQC) clarify coupling patterns.

- HRMS: Validate molecular formula (C₁₈H₂₈N₂O₂) with <2 ppm mass accuracy .

Advanced Research Questions

Q. How do structural modifications at the benzyl and piperazine positions affect target binding affinity, and what experimental approaches validate these interactions?

Methodological Answer:

- Structure-Activity Relationship (SAR):

- Compare analogs (e.g., ethylsulfonyl vs. isopropyl groups) using in vitro binding assays (IC₅₀ measurements). For example, replace the isopropyl group with methylcyclohexyl to assess steric effects on receptor affinity .

- Experimental Validation:

- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., GPCRs) to quantify binding kinetics (ka/kd).

- Molecular Docking: Use AutoDock Vina to simulate interactions with active sites, focusing on hydrogen bonds with methoxy/ethoxy groups .

Q. What strategies resolve discrepancies in biological activity data between this compound and its analogs?

Methodological Answer:

- Data Triangulation:

- Replicate assays under standardized conditions (pH, temperature, cell lines) to isolate variability.

- Cross-validate using orthogonal methods (e.g., fluorescence polarization vs. radioligand binding).

- Purity Checks: Use HPLC-UV (C18 column, acetonitrile:H₂O gradient) to confirm >98% purity, as impurities (e.g., unreacted benzyl chloride) may skew results .

Q. What advanced analytical techniques are critical for characterizing intermediate byproducts during synthesis?

Methodological Answer:

- LC-MS/MS: Identify trace byproducts (e.g., N-alkylated isomers) via fragmentation patterns.

- X-ray Photoelectron Spectroscopy (XPS): Detect sulfur or halogen contaminants in intermediates.

- Dynamic Light Scattering (DLS): Monitor aggregation during aqueous workups to prevent yield loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.